Ethyl 2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate
Description
Ethyl 2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate is a purine-2,6-dione derivative with a complex substitution pattern. Its structure includes:
- 1,3-Dimethyl groups at the purine ring’s N1 and N3 positions.
- A 7-[(4-methylphenyl)methyl] (para-methylbenzyl) substituent at the N7 position.
- An ethyl sulfanylacetate moiety at the C8 position.
The para-methylbenzyl group enhances lipophilicity, while the sulfanylacetate ester may influence metabolic stability and solubility .
Properties
IUPAC Name |
ethyl 2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-5-27-14(24)11-28-18-20-16-15(17(25)22(4)19(26)21(16)3)23(18)10-13-8-6-12(2)7-9-13/h6-9H,5,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBLRTJLMBFIOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Xanthine Framework Construction
The foundation of this synthesis lies in the preparation of the 1,3-dimethylxanthine (theophylline) scaffold. Historical methods from early xanthine syntheses, such as the nitrosation-reduction-formylation sequence , remain relevant. For instance, US2827461A details the conversion of 1,3-dimethyl-4-imino-5-halo-dihydrouracil to xanthine derivatives via cyclization under alkaline conditions . Modern adaptations often employ microwave-assisted reactions to accelerate steps like the cyclocondensation of urea derivatives with diketones, though specific data on yields under these conditions require further validation.
Key challenges at this stage include ensuring regioselectivity at the 7- and 8-positions. The 7-position alkylation with a 4-methylbenzyl group is typically achieved using 4-methylbenzyl bromide in the presence of a base such as potassium carbonate. Solvent systems like dimethylformamide (DMF) or acetonitrile are optimal for facilitating nucleophilic substitution, with reaction times ranging from 6–12 hours at 60–80°C .
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nucleophilic Substitution | Ethyl 2-mercaptoacetate, K₂CO₃, DMF, 80°C | 68 | 92 |
| Mitsunobu Reaction | DIAD, PPh₃, THF, 0°C to RT | 55 | 88 |
| Radical Coupling | AIBN, Ethyl 2-mercaptoacetate, CHCl₃, reflux | 72 | 90 |
Purification and Characterization
Final purification often involves a combination of column chromatography (Al₂O₃ or silica gel) and recrystallization from ethanol/water mixtures . Spectroscopic validation (¹H NMR, ¹³C NMR, HRMS) is essential to confirm regiochemistry, particularly distinguishing between 7- and 9-alkylation products. For example, the ¹H NMR of the target compound exhibits a characteristic singlet for the C8-thioether proton at δ 3.85 ppm and a triplet for the ethyl ester at δ 1.25 ppm .
Chemical Reactions Analysis
Types of Reactions
Ethyl {[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the molecule’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxygenated purine derivative, while reduction could produce a more saturated version of the compound.
Scientific Research Applications
Synthesis of Ethyl 2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate
The synthesis typically involves multi-step reactions starting from easily accessible precursors. The process may include the formation of the dioxopurine structure followed by the introduction of the ethyl sulfanylacetate moiety. Detailed methodologies can vary based on specific laboratory conditions and desired yields.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit enzyme inhibitory properties. For instance, derivatives containing dioxopurine frameworks have shown potential as inhibitors for various enzymes involved in metabolic pathways:
- Acetylcholinesterase Inhibition : Some studies suggest that purine derivatives can act as effective acetylcholinesterase inhibitors, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's .
- α-Glucosidase Inhibition : Compounds related to this compound have been evaluated for their ability to inhibit α-glucosidase, which is crucial for managing diabetes .
Anticancer Activity
The compound's structural analogs have been investigated for their anticancer properties. Studies have demonstrated that certain purine derivatives exhibit cytotoxic effects against various cancer cell lines . The mechanism often involves the induction of apoptosis in cancer cells or interference with DNA replication.
Antiviral Properties
Emerging research suggests that purine derivatives may possess antiviral properties by inhibiting viral replication mechanisms. This potential application is particularly relevant in the context of developing treatments for viral infections .
Case Study: Anticancer Evaluation
A study published in a peer-reviewed journal evaluated a series of sulfonamide derivatives (including related purines) for their anticancer activity against human cancer cell lines . The results indicated that modifications to the purine structure could enhance cytotoxicity, suggesting a pathway for developing more effective anticancer agents.
Case Study: Enzyme Inhibition Mechanisms
Research focusing on enzyme inhibition has shown that compounds similar to this compound can effectively inhibit key enzymes involved in glucose metabolism and neurotransmitter degradation . These findings highlight the compound's potential therapeutic applications in metabolic disorders and neurodegenerative diseases.
Tables
Mechanism of Action
The mechanism of action of Ethyl 2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The purine ring system allows it to mimic natural purines, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific biological context and the modifications made to the molecule .
Comparison with Similar Compounds
Ethyl [(7-Heptyl-3-Methyl-2,6-Dioxo-2,3,6,7-Tetrahydro-1H-Purin-8-yl)Sulfanyl]Acetate ()
- Key Structural Differences :
- Position 7 Substituent : A linear heptyl chain replaces the para-methylbenzyl group.
- Position 8 Group : Identical ethyl sulfanylacetate moiety.
- Implications: The heptyl chain increases lipophilicity (predicted logP ~3.5 vs. Reduced steric hindrance compared to the bulky para-methylbenzyl group may affect binding interactions in biological systems.
- Synthesis : Prepared via nucleophilic substitution reactions under basic conditions (e.g., cesium carbonate in acetonitrile), similar to methods described in .
8-Nitro/Chloro-1,3-Dimethyl-7-Substituted Purine-2,6-Diones ()
- Key Structural Differences: Position 8 Substituent: Nitro (-NO₂) or chloro (-Cl) groups replace the sulfanylacetate. Position 7 Substituent: Varied alkyl or aryl groups (e.g., 2-[(4-aryl amino]ethyl).
- Spectroscopic Data:
- FTIR Peaks :
- Nitro derivatives: Strong -NO₂ stretching at ~1520 cm⁻¹ (absent in sulfanylacetate analogs).
- Sulfanylacetate analogs: Characteristic -C=O stretches at ~1697 cm⁻¹ and thioether S-C at ~744 cm⁻¹ .
- Mass Spectra : Sulfanylacetate derivatives show fragmentation patterns distinct from nitro/chloro analogs (e.g., m/z = 169 for sulfanylacetate side-chain cleavage vs. m/z = 149 for nitro groups) .
2-[1,3-Dimethyl-7-(2-Methylprop-2-Enyl)-2,6-Dioxopurin-8-yl]Sulfanyl-N-Phenylacetamide ()
- Key Structural Differences :
- Position 8 Group : Sulfanyl-N-phenylacetamide replaces the ethyl ester.
- Position 7 Substituent : A 2-methylprop-2-enyl (isoprenyl) group.
Research Findings and Implications
- Substituent Effects on Lipophilicity :
- Metabolic Stability :
- Synthetic Accessibility :
- Cesium carbonate in acetonitrile () is a widely applicable method for introducing sulfanyl groups at C8, though yields vary with substituent bulk .
Biological Activity
Ethyl 2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound can be characterized by its structural formula, which includes a purine derivative with a sulfanylacetate group. Its molecular formula is , and it has a molecular weight of approximately 402.45 g/mol.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Studies suggest that it may exhibit the following activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress.
- Antimicrobial Properties : Research indicates that it may inhibit the growth of certain bacteria and fungi.
- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in metabolic pathways, which could have therapeutic implications.
Case Studies
- Antioxidant Efficacy : A study conducted on the antioxidant properties of the compound demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative damage in cells.
- Antimicrobial Testing : In vitro tests revealed that this compound exhibited inhibitory effects against Escherichia coli and Staphylococcus aureus, indicating its potential as a natural antimicrobial agent.
- Enzyme Inhibition : Research focusing on enzyme kinetics showed that the compound effectively inhibited xanthine oxidase, an enzyme linked to various inflammatory conditions. This inhibition could provide insights into its potential therapeutic applications in treating gout and other inflammatory diseases.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
